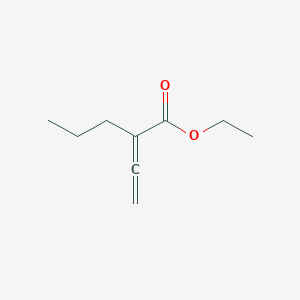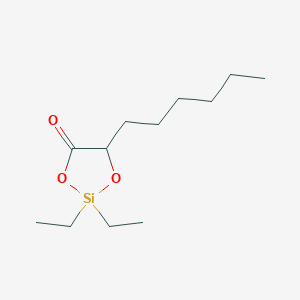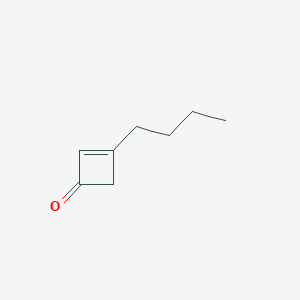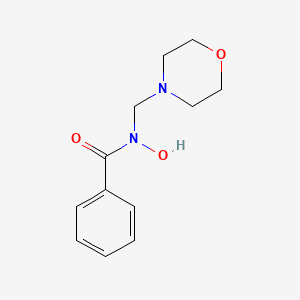
Benzohydroxamic acid, N-morpholinomethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzohydroxamic acid, N-morpholinomethyl- is a derivative of benzohydroxamic acid, which is known for its ability to form stable chelates with metal ions This compound is characterized by the presence of a morpholinomethyl group attached to the benzohydroxamic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzohydroxamic acid typically involves the reaction of hydroxylamine hydrochloride with ethyl benzoate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like methyl alcohol at controlled temperatures to prevent excessive rise in temperature . The resulting potassium benzohydroxamate is then treated with acetic acid to yield benzohydroxamic acid .
For the preparation of N-morpholinomethyl derivatives, the benzohydroxamic acid can be further reacted with morpholine under suitable conditions. This involves the use of reagents like formaldehyde and morpholine in a condensation reaction to introduce the morpholinomethyl group.
Industrial Production Methods: Industrial production of benzohydroxamic acid and its derivatives involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzohydroxamic acid, N-morpholinomethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzohydroxamic acid derivatives.
Aplicaciones Científicas De Investigación
Benzohydroxamic acid, N-morpholinomethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: It acts as an enzyme inhibitor, particularly for metalloproteases, due to its ability to chelate metal ions.
Industry: It is used in the synthesis of polymers and as a chelating agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzohydroxamic acid, N-morpholinomethyl- involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteases by binding to the active site metal ion, thereby inhibiting the enzyme’s activity. The morpholinomethyl group enhances its binding affinity and specificity towards certain metal ions, making it a potent inhibitor .
Comparación Con Compuestos Similares
- Acetohydroxamic acid
- Salicylhydroxamic acid
- Suberohydroxamic acid
Comparison: Benzohydroxamic acid, N-morpholinomethyl- is unique due to the presence of the morpholinomethyl group, which enhances its binding affinity and specificity towards metal ions compared to other hydroxamic acids. This makes it a more effective enzyme inhibitor and chelating agent .
Propiedades
Número CAS |
40890-85-5 |
|---|---|
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N-hydroxy-N-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C12H16N2O3/c15-12(11-4-2-1-3-5-11)14(16)10-13-6-8-17-9-7-13/h1-5,16H,6-10H2 |
Clave InChI |
DCGGBZYEXJOFJD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CN(C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




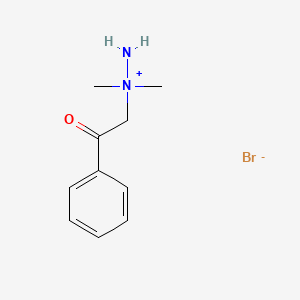
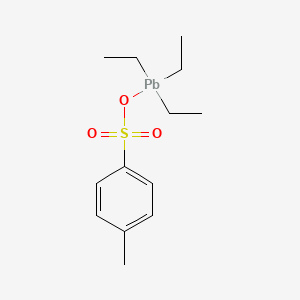
![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
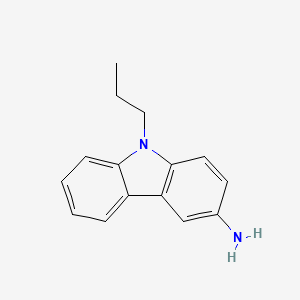
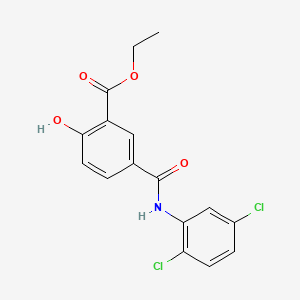
![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)



